

Excitation and emission wavelengths for Ac-DMQD-AMC

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Compound of Interest

Compound Name: *Ac-Asp-Met-Gln-Asp-AMC*

Cat. No.: *B15130127*

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Application Notes and Protocols for Ac-DMQD-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DMQD-AMC (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-amino-4-methylcoumarin) is a highly specific and sensitive fluorogenic substrate for caspase-3, a key executioner caspase in the apoptotic pathway. Upon cleavage by activated caspase-3, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is liberated. The resulting fluorescence can be measured to quantify caspase-3 activity in cell lysates and purified enzyme preparations. This document provides detailed application notes and protocols for the use of Ac-DMQD-AMC in caspase-3 activity assays. While Ac-DMQD-AMC is a specific substrate, it is important to note that much of the publicly available data and protocols have been developed using the closely related substrate Ac-DEVD-AMC. The protocols provided herein are adapted for Ac-DMQD-AMC based on established methodologies for similar fluorogenic caspase substrates.

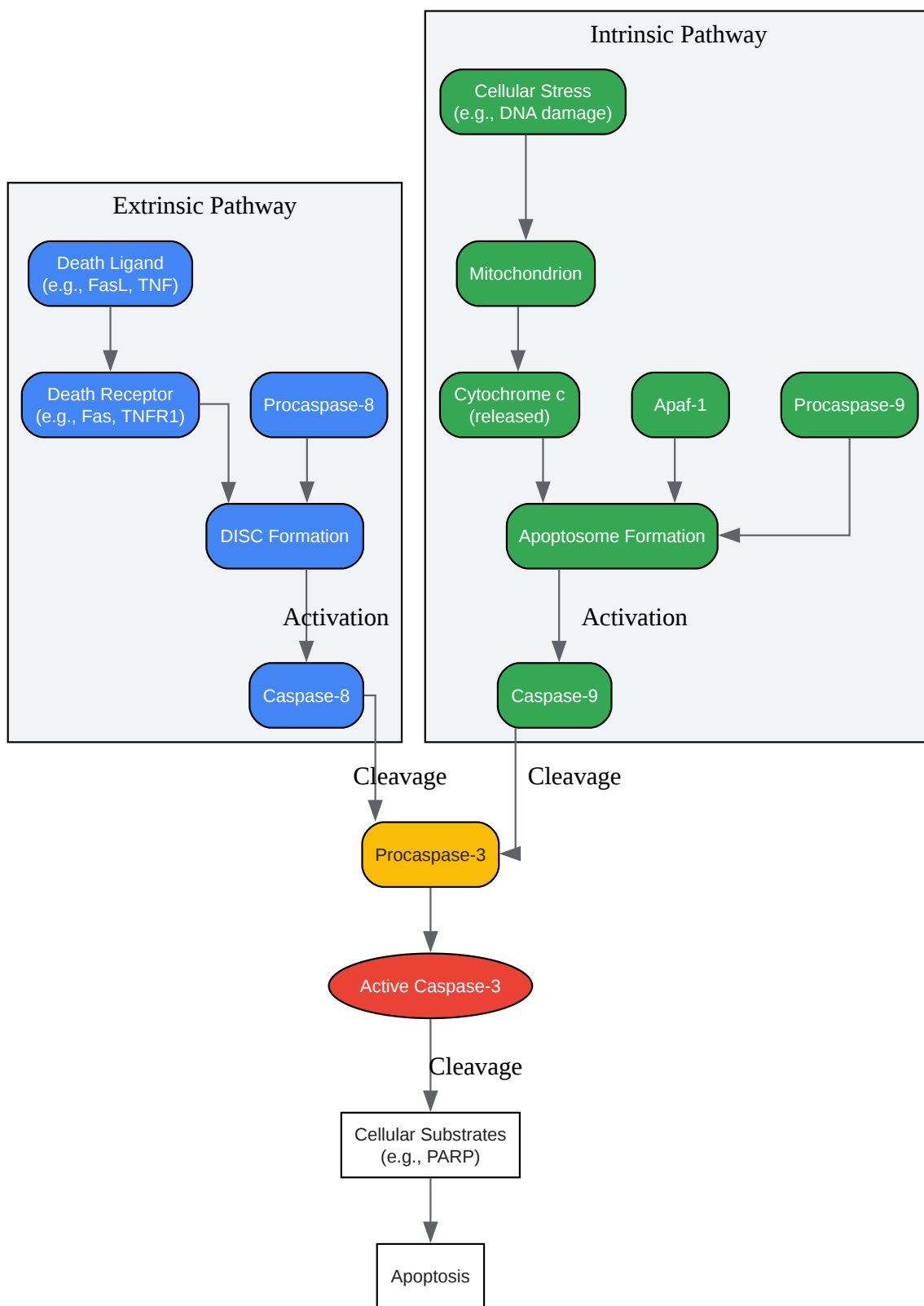
Spectroscopic Properties

The fluorescence of the cleaved AMC group is the basis for the assay. The excitation and emission wavelengths for the liberated AMC are summarized in the table below.

Fluorophore	Excitation Maximum (nm)	Emission Maximum (nm)
7-Amino-4-methylcoumarin (AMC)	340 - 360	440 - 460

Caspase-3 Activation Signaling Pathway

Caspase-3 is a critical effector caspase that is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Understanding these pathways is crucial for interpreting experimental results obtained using Ac-DMQD-AMC.



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Caspase-3 Activation Pathways

Experimental Protocols

Caspase-3 Activity Assay in Cell Lysates

This protocol describes the measurement of caspase-3 activity in lysates from cells that have been induced to undergo apoptosis.

Materials:

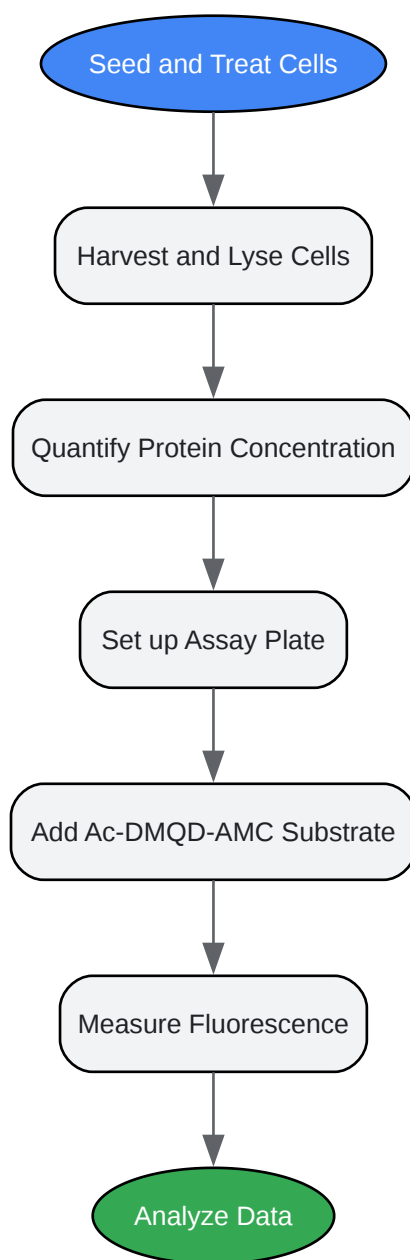
- Cells of interest
- Apoptosis-inducing agent (e.g., staurosporine, etoposide)
- Phosphate-Buffered Saline (PBS), ice-cold
- Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT - add DTT fresh)
- Ac-DMQD-AMC substrate (10 mM stock in DMSO)
- Assay Buffer (20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT - add DTT fresh)
- 96-well black microplate, opaque
- Fluorometric microplate reader

Procedure:

- Cell Seeding: Seed cells in a suitable culture vessel and allow them to attach overnight.
- Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate time. Include an untreated control group.
- Cell Harvesting and Lysis:
 - For adherent cells, aspirate the media, wash once with ice-cold PBS, and then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

- For suspension cells, pellet the cells by centrifugation, wash once with ice-cold PBS, and resuspend the cell pellet in ice-cold Cell Lysis Buffer.
- Incubate the lysate on ice for 15-20 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
- Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA or Bradford assay). This is essential for normalizing caspase activity.
- Assay Setup:
 - In a 96-well black microplate, add 50-100 µg of total protein from each cell lysate to individual wells.
 - Adjust the volume in each well to 90 µL with Assay Buffer.
 - Include a blank control well containing 90 µL of Assay Buffer without any cell lysate.
- Enzymatic Reaction:
 - Prepare a working solution of Ac-DMQD-AMC by diluting the 10 mM stock to a final concentration of 50 µM in Assay Buffer.
 - Add 10 µL of the 50 µM Ac-DMQD-AMC working solution to each well to initiate the reaction (final concentration of 5 µM).
- Fluorescence Measurement:
 - Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
 - Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 450 nm.

- For a kinetic assay, take readings every 5-10 minutes for 1-2 hours. For an endpoint assay, incubate the plate at 37°C for 1-2 hours and then take a single reading.
- Data Analysis:
 - Subtract the blank reading from all sample readings.
 - For kinetic assays, determine the rate of increase in fluorescence (RFU/min).
 - Normalize the caspase activity to the protein concentration of the lysate (RFU/min/mg protein).



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Caspase-3 Assay Workflow

Screening of Caspase-3 Inhibitors

This protocol is designed for screening potential inhibitors of caspase-3 activity using Ac-DMQD-AMC.

Materials:

- Purified active caspase-3 enzyme
- Ac-DMQD-AMC substrate (10 mM stock in DMSO)
- Assay Buffer (20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT - add DTT fresh)
- Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
- 96-well black microplate, opaque
- Fluorometric microplate reader

Procedure:

- Assay Setup:
 - In a 96-well black microplate, add the following to each well:
 - Assay Buffer
 - Purified active caspase-3 (a pre-determined optimal concentration)
 - Test compound at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO) without the test compound.
 - The final volume in each well before adding the substrate should be 90 μ L.
- Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the test compounds to interact with the enzyme.
- Enzymatic Reaction:
 - Prepare a working solution of Ac-DMQD-AMC by diluting the 10 mM stock to a final concentration of 50 μ M in Assay Buffer.
 - Add 10 μ L of the 50 μ M Ac-DMQD-AMC working solution to each well to start the reaction (final concentration of 5 μ M).
- Fluorescence Measurement:

- Immediately measure the fluorescence intensity as described in Protocol 1. A kinetic assay is recommended to determine the initial reaction velocity.
- Data Analysis:
 - Calculate the initial velocity (rate of fluorescence increase) for each concentration of the test compound.
 - Determine the percentage of inhibition for each concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀ value.

Quantitative Data

While specific quantitative data for Ac-DMQD-AMC is limited in publicly available literature, data from the analogous substrate Ac-DEVD-AMC can be used as a reference. The Michaelis-Menten constant (K_m) for the cleavage of Ac-DEVD-AMC by caspase-3 has been reported to be approximately 10 μM .^[1] This value indicates the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (V_{max}) and is a measure of the substrate's affinity for the enzyme.

Parameter	Value	Enzyme	Substrate
K_m	~10 μM	Caspase-3	Ac-DEVD-AMC

Note: The optimal concentration of Ac-DMQD-AMC for a given assay should be empirically determined, but a starting point of 1-2 times the expected K_m is often used.

Troubleshooting

Issue	Possible Cause	Solution
High background fluorescence	Autofluorescence of test compounds or cell lysate components.	Run appropriate controls (e.g., wells with compound but no enzyme, wells with lysate but no substrate). Subtract background fluorescence.
Substrate degradation.	Prepare fresh substrate solutions for each experiment. Store stock solutions properly.	
Low signal	Low caspase-3 activity in the sample.	Increase the amount of cell lysate or purified enzyme. Optimize the induction of apoptosis.
Inactive enzyme.	Ensure proper storage and handling of the purified enzyme. Use a positive control (e.g., cells treated with a known apoptosis inducer).	
Incorrect filter settings on the plate reader.	Verify the excitation and emission wavelength settings are appropriate for AMC.	
High well-to-well variability	Pipetting errors.	Use calibrated pipettes and ensure proper mixing.
Incomplete cell lysis.	Optimize the lysis procedure to ensure complete release of cellular contents.	

Conclusion

Ac-DMQD-AMC is a valuable tool for the sensitive and specific measurement of caspase-3 activity. The provided protocols offer a starting point for researchers to design and execute robust experiments for studying apoptosis and for the discovery of novel therapeutic agents

targeting this critical pathway. It is always recommended to optimize assay conditions for the specific experimental system being used.

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References

- 1. bdbiosciences.com [bdbiosciences.com]
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